molecular formula C20H17Cl2N3O3 B2628529 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide CAS No. 921805-26-7

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

Cat. No. B2628529
M. Wt: 418.27
InChI Key: UKZXRVJAMSVAJK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about the compound’s role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research.



Synthesis Analysis

The synthesis analysis of a compound involves detailing the methods and reagents used to synthesize the compound from its constituent elements or precursors. This would typically involve a step-by-step description of the synthesis process, including any catalysts or conditions used, such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity with common reagents, and any decomposition or polymerization reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its spectral properties. It could also involve studying its stability under various conditions, such as light, heat, and exposure to air.


Scientific Research Applications

Structure-Affinity Relationship Studies

Research has focused on derivatives of structurally related compounds, examining their binding profiles to understand the structure-affinity relationships. For example, studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a ligand with high affinity and selectivity for dopamine D(4) receptors, involved modifications to its amide bond and alkyl chain. These modifications aimed to explore the effects on dopamine D(4) receptor affinity, showing that certain structural changes can decrease affinity (Perrone et al., 2000).

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on similar core structures has been extensively studied. For instance, the synthesis of formazans from Mannich base derivatives for antimicrobial agents (Sah et al., 2014), and the creation of substituted pyrazole derivatives with potential anti-inflammatory activities have been reported (Abdulla et al., 2014).

Pharmacological Screening

Pharmacological screenings of compounds with similar frameworks have revealed promising biological activities. This includes the evaluation of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives for anti-inflammatory and less toxic effects. Such studies contribute to identifying potential therapeutic agents for various conditions (Abdulla et al., 2014).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing a triazole ring as EGFR inhibitors have shown significant anti-cancer properties. These studies provide insights into the tautomeric properties, conformations, and potential anti-cancer activities of compounds, highlighting the importance of structural features in drug design (Karayel, 2021).

Radiolabeling for PET Tracers

The development of radiolabeled compounds for positron emission tomography (PET) tracers to study dopamine D(4) receptors in vivo demonstrates the application of these compounds in biomedical imaging. This approach aids in understanding the distribution and function of dopamine receptors in the brain (Lacivita et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This could involve reviewing safety data sheets, toxicity studies, and information on safe handling and disposal.


Future Directions

Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting potential applications, further reactions to study, or other compounds to synthesize using the compound as a starting material.


Please note that this is a general guideline and the specific details would depend on the specific compound and the available information. For “5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide”, you may need to consult a specialist or conduct further research to obtain detailed information.


properties

IUPAC Name

5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-28-18-8-6-15(22)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXRVJAMSVAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

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